molecular formula C12H20O4 B7815058 Dibutyl fumarate CAS No. 82807-35-0

Dibutyl fumarate

Cat. No. B7815058
CAS RN: 82807-35-0
M. Wt: 228.28 g/mol
InChI Key: JBSLOWBPDRZSMB-BQYQJAHWSA-N
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Description

Dibutyl fumarate is a chemical compound with the molecular formula C12H20O4 . It is recognized as an important plasticizing agent that can copolymerize with various monomers to create new polymer materials. It also serves as an organic solvent and an organic synthetic intermediate.


Synthesis Analysis

The synthesis of this compound has been optimized from fumaric acid and n-butanol using concentrated sulfuric acid as a catalyst. The best conditions were determined to be a molar ratio of fumaric acid to n-butanol to concentrated sulfuric acid of 1:15:7.5, with a reaction time of 1.5 hours, achieving a yield of 90.5%.


Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its plasticizing properties. The cis-trans isomerism of this compound affects its ability to plasticize PLA, with the this compound isomer leading to a lower glass transition temperature and improved mechanical properties in the plasticized PLA.


Chemical Reactions Analysis

This compound can undergo radical polymerization, as demonstrated by its copolymerization with p-tert-butoxystyrene, which was studied kinetically and by electron paramagnetic resonance (EPR) spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.28 g/mol . It exhibits a lower glass transition temperature, lower Young’s modulus, and higher elongation at break compared to its dibutyl maleate counterpart.

Scientific Research Applications

  • Synthesis and Applications in Polymer Science : Dibutyl fumarate is an important plasticizing agent that can copolymerize with various monomers to form new polymer materials. It is also used as an organic solvent and synthetic intermediate. Optimal synthesis conditions involve the use of concentrated sulfuric acid as a catalyst, achieving a high yield of 90.5% (Zhang Pei-hon, 2013). Additionally, its use as a biodegradable plasticizer in poly(lactic acid) enhances mechanical and thermal properties, demonstrating potential in sustainable materials development (L. Llanes et al., 2020).

  • Environmental Applications : this compound is utilized in the sustainable production of plant-based phthalates, key components in the plastics industry. The process includes a Diels-Alder reaction and subsequent reactions leading to high yields of environmentally friendly plastic materials (Rui Lu et al., 2018).

  • Biochemical Research : The study of fumarates, including this compound, reveals their antioxidative, immunomodulatory, and neuroprotective properties. These characteristics position fumarates as promising therapeutic candidates for various pathologies, although further research is needed to fully understand their mechanisms (A. Hoogendoorn et al., 2021).

  • Catalysis and Chemical Engineering : this compound synthesis has been explored using cation exchange resin catalysts, offering advantages such as high activity, stability, and environmental friendliness. This method achieved a conversion rate of 98.1% and the catalyst maintained 96.9% activity after six uses (Liu Yan-jie, 2011).

Safety and Hazards

Dibutyl fumarate is mildly toxic by ingestion and skin contact . It is an eye, skin, and mucous membrane irritant . It is combustible when exposed to heat or flame and can react with oxidizing materials .

Future Directions

The global Dibutyl Fumarate market size was valued at USD 6.52 million in 2022 and is expected to expand at a CAGR of -13.77% during the forecast period, reaching USD 2.68 million by 2028 . The implementation of new technologies and innovative solutions will drive the market’s revenue generation and increase its market share by 2032 .

Mechanism of Action

properties

IUPAC Name

dibutyl (E)-but-2-enedioate
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InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
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InChI Key

JBSLOWBPDRZSMB-BQYQJAHWSA-N
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Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC
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Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)OCCCC
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Molecular Formula

C12H20O4
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DSSTOX Substance ID

DTXSID7021865
Record name Dibutyl (2E)-but-2-enedioate
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Molecular Weight

228.28 g/mol
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Physical Description

Clear nearly colorless liquid; [Acros Organics MSDS]
Record name Dibutyl fumarate
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CAS RN

105-75-9, 82807-35-0
Record name Dibutyl fumarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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